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Compound of Interest

Compound Name: 8-Hydroxy-7-methoxyflavone

Cat. No.: B191463

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
flavonoid, 8-Hydroxy-7-methoxyflavone (also known as 8-hydroxy-7-methoxy-2-
phenylchromen-4-one). The information presented herein is essential for the identification,
characterization, and quality control of this compound in research and drug development
settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR),
Mass Spectrometry (MS), and Infrared (IR) data, detailed experimental protocols for obtaining
this data, and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The structural elucidation of 8-Hydroxy-7-methoxyflavone is reliant on a combination of
spectroscopic techniques. The data presented in the following tables has been compiled from
various analytical sources to provide a complete profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental 1H and 13C NMR data for 8-Hydroxy-7-methoxyflavone is not
readily available in the public domain, the following tables provide predicted chemical shifts
based on the analysis of structurally similar flavonoids. These predicted values serve as a
valuable reference for researchers in the structural verification of this molecule.

Table 1: Predicted *H NMR Spectral Data of 8-Hydroxy-7-methoxyflavone
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S Prt?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

H-3 ~6.4 - 6.8 S

H-5 ~7.8-8.2 d ~8.0-9.0

H-6 ~7.0-74 d ~8.0-9.0

H-2', H-6' ~7.8-8.1 m

H-3', H-4', H-5' ~7.3-7.6 m

7-OCHs ~3.9-4.1 S

8-OH ~9.0-11.0 s (br)

s: singlet, d: doublet, m: multiplet, br: broad

Table 2: Predicted 3C NMR Spectral Data of 8-Hydroxy-7-methoxyflavone
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Carbon Predicted Chemical Shift (8, ppm)
C-2 ~162 - 165
C-3 ~105-108
C-4 ~180 - 183
C-4a ~105 - 108
C-5 ~125-128
C-6 ~115- 118
C-7 ~158 - 161
C-8 ~145 - 148
C-8a ~150 - 153
Cc-1 ~130- 133
Cc-2', C-6' ~126 - 129
C-3, C-5 ~128 - 131
c-4 ~131-134
7-OCHs ~55-58

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the
fragmentation pattern of 8-Hydroxy-7-methoxyflavone.

Table 3: Mass Spectrometry Data of 8-Hydroxy-7-methoxyflavone

Parameter Value Source

Molecular Formula C16H1204 PubChem[1]
Molecular Weight 268.26 g/mol PubChem[1]
Precursor lon (Negative Mode)  [M-H]~ at m/z 267.0663 PubChem|[1]
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Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the 8-Hydroxy-7-

methoxyflavone molecule.

Table 4: Infrared (IR) Spectroscopy Data of 8-Hydroxy-7-methoxyflavone

Functional Group Characteristic Absorption (cm~?)
O-H (hydroxyl) Broad band around 3200-3600

C-H (aromatic) ~3000-3100

C=0 (ketone) ~1650-1690

C=C (aromaitic) ~1450-1600

C-O (ether and phenol) ~1000-1300

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to

characterize 8-Hydroxy-7-methoxyflavone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified 8-Hydroxy-7-methoxyflavone in
approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-des, CDClIs, or Methanol-
d4). The choice of solvent can influence chemical shifts.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton
frequency of 400 MHz or higher for detailed spectral resolution.

H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of
scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural
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abundance and sensitivity of the *3C nucleus, a significantly larger number of scans and a
longer acquisition time are necessatry.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., tetramethylsilane, TMS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

e Sample Preparation: Prepare a dilute solution of 8-Hydroxy-7-methoxyflavone in a solvent
compatible with the mobile phase (e.g., methanol or acetonitrile).

o Chromatographic Separation:
o Column: Use a reverse-phase C18 column.

o Mobile Phase: Employ a gradient elution using a mixture of two solvents, typically water
with a small percentage of formic acid (Solvent A) and acetonitrile or methanol with a small
percentage of formic acid (Solvent B). The gradient is programmed to increase the
proportion of Solvent B over time to elute the compound.

o Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
e Mass Spectrometry Detection:

o lonization: Utilize electrospray ionization (ESI) in either positive or negative ion mode. For
flavonoids, negative ion mode is often effective due to the presence of hydroxyl groups.

o Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap
is used to obtain accurate mass measurements.

o Data Acquisition: Acquire data in full scan mode to determine the molecular ion and in
tandem MS (MS/MS) mode to study the fragmentation pattern. In MS/MS, the precursor
ion of interest is isolated and fragmented to produce a characteristic spectrum of product

ions.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
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e Sample Preparation: A small amount of the solid 8-Hydroxy-7-methoxyflavone sample is
placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

e Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:

o Background Spectrum: First, record a background spectrum of the clean, empty ATR
crystal. This will be subtracted from the sample spectrum.

o Sample Spectrum: Apply pressure to ensure good contact between the sample and the
crystal. Record the infrared spectrum, typically over a range of 4000 to 400 cm~*. An
appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise
ratio.

o Data Processing: The instrument's software automatically performs the background
subtraction and Fourier transform to generate the final infrared spectrum, which is typically
plotted as transmittance or absorbance versus wavenumber (cm™1).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a flavonoid compound like 8-Hydroxy-7-methoxyflavone.
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Spectroscopic Analysis Workflow for 8-Hydroxy-7-methoxyflavone
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Caption: Workflow for the spectroscopic analysis of 8-Hydroxy-7-methoxyflavone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 8-Hydroxy-7-methoxyflavone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191463#spectroscopic-data-of-8-hydroxy-7-
methoxyflavone-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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